Imirestat
Overview
Description
Imirestat is an aldose reductase inhibitor patented by Alcon Laboratories for the late complications of diabetes . It is also known by other names such as AL 1576 and HOE 843 .
Molecular Structure Analysis
Imirestat has a molecular formula of C15H8F2N2O2 and a molecular weight of 286.23 g/mol . Its IUPAC name is 2,7-difluorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione .
Physical And Chemical Properties Analysis
Imirestat is a solid compound with a solubility of 83.33 mg/mL in DMSO . It has a molecular weight of 286.23 .
Scientific Research Applications
Pharmacokinetics and Tissue Binding
Saturable Tissue Binding and Pharmacokinetics : A study investigated the pharmacokinetics of imirestat, an aldose reductase inhibitor, focusing on its saturable binding to tissues. The research showed significant differences in the volume of distribution at steady-state between high- and low-dose groups, suggesting that saturable tissue binding partially accounts for the nonlinear pharmacokinetics of imirestat (Chien et al., 1992).
Dose-Dependent Pharmacokinetics in Humans : Another study explored imirestat's pharmacokinetics in healthy volunteers after single and multiple oral doses. The findings indicated dose-dependent pharmacokinetics, likely due to nonlinear tissue binding of imirestat, offering insights into its behavior at varying doses (Brazzell et al., 2004).
Ocular Pharmacokinetics
- Topical Ocular Administration : The pharmacokinetics of imirestat following topical ocular administration were evaluated in rabbits and dogs. The study found rapid uptake into the cornea, with imirestat being retained in the lens, suggesting its potential for ocular applications (Brazzell et al., 1990).
Future Directions
Aldose reductase, the enzyme that Imirestat inhibits, has been shown to be involved in the pathogenesis of several diseases such as uveitis, diabetic retinopathy, and cataract . Therefore, future research could explore the therapeutic potential of Imirestat in these areas. Additionally, it’s noted that treating diabetic rats daily with Imirestat improved nerve conduction velocity .
properties
IUPAC Name |
2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCHBHSAIQIQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237635 | |
Record name | Imirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imirestat | |
CAS RN |
89391-50-4 | |
Record name | Imirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89391-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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